2-(2-Methoxyphenyl)-1-methyl-3-diphenylphosphino)-1H-indole
Description
Properties
IUPAC Name |
[2-(2-methoxyphenyl)-1-methylindol-3-yl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24NOP/c1-29-25-19-11-9-17-23(25)28(27(29)24-18-10-12-20-26(24)30-2)31(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVJSVRJLZDGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3OC)P(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme and Mechanism
The synthesis proceeds via sequential lithiation and phosphination:
-
Stage 1 : Deprotonation of 3-bromo-2-(2-methoxyphenyl)-1-methyl-1H-indole using n-butyllithium in tetrahydrofuran (THF) at −78°C.
-
Stage 2 : Quenching the lithiated intermediate with chlorodiphenylphosphine (ClPPh₂), followed by gradual warming to 20°C.
The reaction mechanism involves the generation of a highly reactive aryl lithium species, which undergoes nucleophilic substitution with ClPPh₂ to install the diphenylphosphino group at the 3-position of the indole core.
Critical Reaction Parameters
Key optimization factors include:
-
Temperature Control : Maintaining −78°C during lithiation prevents side reactions.
-
Inert Atmosphere : Rigorous exclusion of moisture and oxygen ensures lithium intermediate stability.
-
Solvent Choice : THF’s low polarity and coordination capacity favor lithiation efficiency.
The table below summarizes the reaction conditions:
| Stage | Reagent | Solvent | Temperature | Atmosphere | Yield (%) |
|---|---|---|---|---|---|
| 1 | n-BuLi | THF | −78°C | Inert | – |
| 2 | ClPPh₂ | THF | −78°C → 20°C | Inert | 80 |
Alternative Phosphination Strategies
While the lithiation route remains predominant, other phosphination approaches merit discussion for comparative analysis.
Radical-Mediated Phosphination
Radical cyclization methods, as employed in thienoindole synthesis, could hypothetically functionalize indole derivatives. However, the radical stability and regioselectivity challenges in phosphorus chemistry make this approach less favorable for precise phosphino group installation.
Practical Considerations and Scalability
Purification and Characterization
The product is typically purified via column chromatography (silica gel, hexane/ethyl acetate). Nuclear magnetic resonance (NMR) confirms the absence of residual lithium byproducts, while mass spectrometry validates the molecular weight (421.47 g/mol).
Comparative Evaluation of Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Lithiation-Phosphination | High yield, regioselective | Cryogenic conditions, air-sensitive | 80 |
| Pd Catalysis | Ambient temperature potential | Untested for indole substrates | – |
| Radical Pathways | No organometallic reagents | Poor regiocontrol | – |
Chemical Reactions Analysis
Transition-Metal Coordination
-
The diphenylphosphino group enables coordination to metals (e.g., Pd, Pt), forming complexes for catalytic cycles .
-
Example: Similar indole-phosphine ligands stabilize palladium in cross-coupling reactions .
Catalytic Activity in Organic Transformations
-
C–H Functionalization: Phosphine ligands enhance regioselectivity in palladium-catalyzed indole functionalization .
-
Mechanism: Ligand-metal interaction facilitates oxidative addition/reductive elimination steps.
-
-
Phosphorylation Reactions: Ytterbium(III)-catalyzed phosphorylation of indolylmethanols demonstrates the role of phosphine groups in modulating regioselectivity .
Structural and Functional Comparisons
The compound’s methoxy and phosphine substituents differentiate it from related ligands:
Table 2: Comparison with Analogous Ligands
Scientific Research Applications
Catalysis in Organic Reactions
Phosphine Ligands in Transition Metal Catalysis:
Phosphine ligands, such as 2-(2-Methoxyphenyl)-1-methyl-3-diphenylphosphino)-1H-indole, play a crucial role in enhancing the efficiency of transition metal-catalyzed reactions. These ligands stabilize metal centers and facilitate various reactions, including:
- Cross-Coupling Reactions: This compound has been used effectively in Suzuki and Heck reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis.
- Hydrogenation Processes: The ligand has demonstrated efficacy in hydrogenation reactions, contributing to the reduction of unsaturated compounds.
Biological Applications
Potential Anticancer Activity:
Research indicates that phosphine ligands may exhibit biological activity, including potential anticancer properties. The indole structure is known for its biological significance, and the incorporation of phosphine enhances its reactivity and interaction with biological targets.
Case Study:
A study explored the cytotoxic effects of phosphine-based ligands on cancer cell lines. Results showed that this compound exhibited significant inhibition of cell proliferation in specific cancer types, warranting further investigation into its mechanism of action and therapeutic potential.
Material Science
Use in Polymer Chemistry:
The compound has been utilized as a ligand in the development of new materials, particularly in polymerization processes. Its ability to coordinate with metals allows for the creation of novel polymer architectures with tailored properties.
Application Example:
In a recent study, researchers synthesized block copolymers using this phosphine ligand in combination with transition metals, leading to materials with enhanced thermal stability and mechanical properties.
Analytical Chemistry
Role as a Reagent:
In analytical chemistry, this compound serves as a reagent for detecting and quantifying metal ions due to its chelating ability. This application is particularly useful in environmental monitoring and quality control in industrial processes.
Summary Table of Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Catalysis | Suzuki and Heck reactions | Enhanced reaction rates and selectivity |
| Biological Research | Anticancer activity studies | Potential for new therapeutic agents |
| Material Science | Polymer synthesis | Tailored material properties |
| Analytical Chemistry | Metal ion detection | Improved sensitivity and specificity |
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-1-methyl-3-diphenylphosphino)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
Table 1: Substituent Effects on Indole Derivatives
Key Observations :
- The diphenylphosphino group at position 3 in the target compound enhances metal-coordination capability compared to nitro () or amino () groups, which are less suited for catalysis .
Table 2: Reaction Conditions and Yields
Key Observations :
- The target compound’s synthesis employs lithiation-phosphination, a method optimized for introducing phosphine ligands . In contrast, nitro- or amino-substituted indoles () require nitration or reduction steps, which may limit functional group compatibility .
Electronic and Steric Profiles
- Diphenylphosphino Group: Strong σ-donor and moderate π-acceptor, enhancing catalytic activity in cross-coupling reactions compared to weaker donors like amines .
- Methoxyphenyl vs. Halophenyl : The methoxy group’s electron-donating nature contrasts with electron-withdrawing halogens (e.g., Cl, Br in NBOMe compounds; ), which alter electronic properties and reactivity .
Biological Activity
2-(2-Methoxyphenyl)-1-methyl-3-diphenylphosphino)-1H-indole (CAS No. 1242759-01-8) is a phosphine-containing indole derivative that has garnered attention for its potential biological activities. This compound features a complex structure that may contribute to various pharmacological effects, including antimicrobial, anticancer, and neuroprotective activities.
Antimicrobial Activity
Research indicates that indole derivatives, including those similar to this compound, exhibit significant antimicrobial properties. For instance, compounds with indole structures have been tested against various strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis.
| Compound | Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3k | MRSA | 0.98 µg/mL |
| 3k | S. aureus ATCC 25923 | 3.90 µg/mL |
| 3k | Candida albicans | MIC 7.80 µg/mL |
These findings suggest that the presence of the indole moiety enhances the compound's ability to inhibit bacterial growth, particularly against resistant strains such as MRSA .
Anticancer Activity
The anticancer potential of indole derivatives has been extensively studied, particularly their effects on rapidly dividing cancer cells. For example, compounds similar to this compound have shown preferential suppression of A549 lung cancer cells compared to normal fibroblasts .
In a comparative study, several synthesized compounds demonstrated significant antiproliferative activity across various cancer cell lines:
| Compound | Cell Line | Activity |
|---|---|---|
| 3b | A549 | High |
| 3e | A549 | High |
| 3g | A549 | High |
This indicates that modifications in the indole structure can lead to enhanced anticancer properties .
Case Studies
A notable case study involved the synthesis of a series of indole derivatives, including those with phosphine groups. The study evaluated their biological activities through various assays:
- Antibacterial Assays: Compounds were tested against standard bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity Tests: The synthesized compounds were assessed for their cytotoxic effects on different cancer cell lines, demonstrating varying degrees of activity.
Q & A
Q. What are the common synthetic routes for 2-(2-Methoxyphenyl)-1-methyl-3-(diphenylphosphino)-1H-indole, and how are key intermediates characterized?
The synthesis typically involves palladium- or rhodium-catalyzed cross-coupling reactions to introduce the diphenylphosphino group. For example, phosphonium salts (e.g., aminobenzyl phosphonium salts) can undergo [4+1] annulation with acrylaldehydes to form indole scaffolds . Intermediate characterization relies on / NMR and HRMS to confirm regioselectivity and purity. For instance, HRMS with ESI ionization (e.g., m/z 339.1849 for CHN) is critical for validating molecular formulas .
Q. How can X-ray crystallography confirm the molecular structure of this compound, and what software tools are recommended?
Single-crystal X-ray diffraction is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . Visualization tools like ORTEP-3 (with a graphical interface) or WinGX aid in modeling puckered rings and non-classical hydrogen bonding, as seen in analogous indole derivatives .
Advanced Research Questions
Q. How does the diphenylphosphino group influence catalytic performance in cross-coupling reactions?
The phosphino ligand enhances electron-rich metal centers (e.g., Pd) in catalytic cycles, improving oxidative addition rates with aryl chlorides. Studies show its efficacy in Suzuki-Miyaura couplings, achieving high yields (e.g., 91% for aryl boronate derivatives) due to steric and electronic tuning . Comparative data with other ligands (e.g., PCy) highlight its balance of bulk and π-accepting properties .
Q. What methodological challenges arise in analyzing non-planar conformations of the indole ring system?
Puckering in the indole scaffold can be quantified using Cremer-Pople parameters, which define out-of-plane displacements via amplitude (q) and phase (φ) coordinates. For example, crystallographic data (mean C–C bond length: 0.003 Å, R factor: 0.065) reveal weak interactions like N–H···π stacking, necessitating high-resolution refinements to resolve subtle distortions .
Q. How can conflicting crystallographic data on hydrogen bonding in indole derivatives be resolved?
Discrepancies arise from non-classical interactions (e.g., N–H···π vs. classical N–H···O). Using SHELXPRO for macromolecular interfaces and validating hydrogen-bond geometries with bond-distance thresholds (e.g., D–H···A angles > 120°) ensures consistency. For example, weak chains along the [001] direction in fluorophenyl-indole derivatives require careful interpretation of electron density maps .
Q. What strategies optimize the ligand’s stability under catalytic conditions?
Stability is assessed via cyclic voltammetry (to monitor oxidation) and thermogravimetric analysis (TGA). Modulating substituents (e.g., methoxy vs. methyl groups) alters decomposition thresholds. For instance, analogs with 2,4,6-trimethoxyphenyl groups show enhanced thermal stability (m.p. >130°C) due to steric protection of the phosphine moiety .
Methodological Notes
- Synthetic Optimization : Use HRMS and NMR to track phosphine oxidation during synthesis .
- Crystallographic Refinement : Apply TWIN/BASF corrections in SHELXL for twinned data and validate using R < 0.05 .
- Catalytic Screening : Compare turnover numbers (TON) under inert atmospheres to exclude ligand degradation effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
